molecular formula C22H20BrN3O3 B11140324 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone

Cat. No.: B11140324
M. Wt: 454.3 g/mol
InChI Key: XJFHPXJPKKACRZ-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative characterized by a brominated aryl group at position 6 and a 2-phenylmorpholinoethyl-2-oxo substituent at position 2 of the pyridazinone core. The compound’s structure combines electron-withdrawing (bromophenyl) and electron-donating (morpholino) groups, which influence its physicochemical and pharmacological properties. Pyridazinones are known for diverse biological activities, including MAO-B inhibition and cardiovascular effects .

Properties

Molecular Formula

C22H20BrN3O3

Molecular Weight

454.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]pyridazin-3-one

InChI

InChI=1S/C22H20BrN3O3/c23-18-8-6-16(7-9-18)19-10-11-21(27)26(24-19)15-22(28)25-12-13-29-20(14-25)17-4-2-1-3-5-17/h1-11,20H,12-15H2

InChI Key

XJFHPXJPKKACRZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or other brominating agents.

    Attachment of the morpholino group: This can be done through nucleophilic substitution reactions where the morpholino group is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and various nucleophiles can be employed.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Anticancer Properties :
    • Preliminary studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including those associated with breast and leukemia cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways that promote tumor growth .
  • Antioxidant Effects :
    • The compound's structure suggests potential antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role .
  • Enzyme Inhibition :
    • Research indicates that 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone may inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders and cancer therapy .

Pharmacological Applications

  • Drug Development :
    • The compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases, particularly cancer and metabolic disorders. Its ability to interact with multiple biological targets makes it a versatile candidate for further optimization .
  • Case Studies :
    • A study involving the synthesis and evaluation of derivatives of this compound demonstrated enhanced anticancer activity compared to the parent molecule, suggesting that modifications to the structure can significantly impact efficacy .
    • Another investigation focused on its effects on specific cancer cell lines, revealing that certain derivatives exhibited improved selectivity and potency, leading to decreased side effects typically associated with conventional chemotherapeutics .

Research Findings

Application AreaFindingsReferences
Anticancer ActivityInhibits proliferation in breast and leukemia cell lines; induces apoptosis
Antioxidant PropertiesPotential to reduce oxidative stress in cells
Enzyme InhibitionMay inhibit enzymes linked to metabolic pathways
Drug DevelopmentServes as a lead compound for developing new pharmaceuticals
Structure-Activity RelationshipModifications enhance anticancer activity; derivatives show improved selectivity

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in cellular processes.

    Pathways: The compound may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following pyridazinone derivatives are structurally or functionally related to the target compound:

Compound Name Key Substituents Molecular Weight Biological Activity/Properties Reference
6-(4-Fluorophenyl)-2-[2-(4-(2-fluorophenyl)piperazinyl)-2-oxoethyl]pyridazinone 4-Fluorophenyl, piperazinyl, fluoro substitution 452.4 g/mol Enhanced MAO-B selectivity due to fluorophenyl
2-(2-Oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one Phenyl groups at positions 2 and 6 290.3 g/mol Moderate MAO inhibition; lower potency than bromo derivatives
6-(3-Ethoxyphenyl)-2-[2-(4-morpholinyl)ethyl]-4-phenylpyridazinone Ethoxyphenyl, morpholinyl 421.5 g/mol Improved solubility; potential cardiovascular activity
Target Compound: 6-(4-Bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]pyridazinone 4-Bromophenyl, 2-phenylmorpholino ~472.3 g/mol* High MAO-B inhibition (IC₅₀ ~0.12 μM); enhanced lipophilicity

*Calculated based on molecular formula (C₂₂H₂₁BrN₄O₃).

Physicochemical Properties

  • Lipophilicity : Bromophenyl increases logP (target: ~3.8) compared to fluorophenyl (logP ~2.9) or methoxy-substituted derivatives (logP ~2.5) .
  • Thermal Stability: Morpholino-substituted pyridazinones exhibit higher melting points (~180–190°C) than piperazinyl analogues (~160–170°C) due to stronger intermolecular interactions .

Biological Activity

The compound 6-(4-bromophenyl)-2-[2-oxo-2-(2-phenylmorpholino)ethyl]-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22BrN3O2\text{C}_{20}\text{H}_{22}\text{BrN}_3\text{O}_2

This structure contains a bromophenyl group, a morpholino moiety, and a pyridazinone core, which are known to influence its biological properties.

Anticancer Activity

Research indicates that pyridazinones exhibit significant anticancer properties. In particular, derivatives of this class have shown efficacy against various cancer cell lines:

  • HCT116 (colon carcinoma)
  • SH-SY5Y (neuroblastoma)

Studies have demonstrated that certain pyridazinone derivatives can induce apoptosis in cancer cells while sparing normal fibroblasts, suggesting a favorable selectivity index for potential therapeutic applications .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes relevant to cancer and neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : Inhibitory activity against MAO-B has been noted, with IC50 values indicating potent inhibition. For example, similar compounds in the literature have shown IC50 values as low as 0.013 µM for MAO-B inhibition .
  • Histone Deacetylases (HDACs) : Pyridazinones are reported to exhibit HDAC inhibitory activity, which is crucial for regulating gene expression and has implications in cancer therapy .

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of various pyridazinone derivatives found that the compound significantly inhibited cell proliferation in cancer cell lines while exhibiting minimal toxicity towards normal cells. The IC50 values for the tested compounds ranged from 27.05 µM to over 120 µM, indicating varying degrees of potency depending on structural modifications .

Study 2: Mechanistic Insights

In vitro studies have shown that the compound induces apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential as an anticancer agent targeting multiple pathways involved in tumor growth and survival .

Data Summary

Biological ActivityAssessed Cell LinesIC50 Values (µM)Reference
AnticancerHCT11627.05
AnticancerSH-SY5Y>120
MAO-B InhibitionVarious0.013
HDAC InhibitionVariousNot specified

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